3-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
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Overview
Description
3-chloro-N’-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division . The compound’s interaction with CDK2 is so potent that it shows significant inhibitory activity with IC50 values as low as 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway, specifically the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . It also alters cell cycle progression and induces apoptosis within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting 3-chloro-4-methylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated under reflux conditions to form the pyrazolo[3,4-d]pyrimidine core.
Chlorination: The pyrazolo[3,4-d]pyrimidine core is then chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the desired position.
Coupling with benzohydrazide: The chlorinated pyrazolo[3,4-d]pyrimidine is then coupled with benzohydrazide in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N’-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium methoxide, and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium azide, sodium methoxide, amines; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives with various functional groups.
Scientific Research Applications
3-chloro-N’-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting protein kinases involved in cell signaling pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a similar fused ring system and are also known for their anticancer properties.
Quinazoline derivatives: These compounds are structurally related and have been extensively studied for their kinase inhibitory activities.
Uniqueness
3-chloro-N’-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain protein kinases. This unique structure contributes to its potent anticancer activity and makes it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
3-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6O/c1-11-5-6-14(8-16(11)21)27-18-15(9-24-27)17(22-10-23-18)25-26-19(28)12-3-2-4-13(20)7-12/h2-10H,1H3,(H,26,28)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGBJMHBCGKJPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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